molecular formula C3H6NO2- B8479999 Dimethylcarbamate

Dimethylcarbamate

Cat. No.: B8479999
M. Wt: 88.09 g/mol
InChI Key: DWLVWMUCHSLGSU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylcarbamate is a useful research compound. Its molecular formula is C3H6NO2- and its molecular weight is 88.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Methylating Agent

Dimethylcarbamate is recognized for its function as a methylating agent in organic synthesis. Compared to traditional methylating agents like iodomethane and dimethyl sulfate, this compound offers advantages such as lower toxicity and biodegradability. It is utilized in the methylation of anilines, carboxylic acids, and phenols, although these reactions typically proceed at a slower rate and may require specific conditions such as elevated temperatures or the use of an autoclave for efficiency .

Key Reactions

  • Methylation of Anilines : this compound selectively methylates anilines to produce N-methylated derivatives.
  • Methylation of Carboxylic Acids : It facilitates the conversion of carboxylic acids into their corresponding methyl esters.
  • Phenolic Compounds : The compound can effectively methylate phenolic compounds under controlled conditions.

Synthesis of Polymers

This compound plays a significant role in polymer chemistry, particularly in the production of polycarbonates. It serves as an intermediate in the synthesis of diphenyl carbonate through transesterification with phenol. This process is crucial for producing bisphenol A-polycarbonate, a widely used plastic material . The ability to recycle polycarbonates by reversing this process enhances the sustainability of polymer production.

Polycarbonate Synthesis

  • Transesterification : this compound reacts with phenol to form diphenyl carbonate.
  • Recyclability : The resulting polycarbonate can be depolymerized back into diphenyl carbonate and bisphenol A.

Environmental Applications

This compound is increasingly recognized for its environmental benefits. It is classified as a green reagent due to its low toxicity and high biodegradability. Its use in place of more hazardous solvents like methyl ethyl ketone and phosgene has made it a preferred choice in various industrial applications .

Green Chemistry Initiatives

  • Replacement for Toxic Solvents : this compound is employed as a safer alternative in chemical processes that traditionally rely on toxic solvents.
  • Biodegradability : Its breakdown products include methanol and carbon dioxide, which are less harmful to the environment compared to other reagents.

Case Study 1: Methylation Reactions

A study demonstrated that this compound could achieve selective O-methylation of phenols with over 99% selectivity using potassium carbonate as a catalyst under gas-liquid phase transfer catalysis conditions . This highlights its effectiveness in producing high-purity methylated products.

Case Study 2: Polymer Production

Research on the transesterification process using this compound has shown that it can efficiently produce diphenyl carbonate from renewable resources, thus contributing to sustainable polymer manufacturing practices . This approach not only reduces reliance on fossil fuels but also promotes recycling within the industry.

Properties

Molecular Formula

C3H6NO2-

Molecular Weight

88.09 g/mol

IUPAC Name

N,N-dimethylcarbamate

InChI

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1

InChI Key

DWLVWMUCHSLGSU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)[O-]

Origin of Product

United States

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